3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-4-5-19-9-16-14-13(15(19)21)17-18-20(14)12-7-10(2)6-11(3)8-12/h4,6-9H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYFQIIHCGOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321744 | |
| Record name | 3-(3,5-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872591-23-6 | |
| Record name | 3-(3,5-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Biochemical Pathways
Given its potential inhibition of cdk2, it may affect cell cycle progression
Result of Action
If it does inhibit cdk2, it could potentially halt cell cycle progression, leading to cell death. This could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Biological Activity
Overview of Triazolo-Pyrimidine Derivatives
Triazolo-pyrimidine derivatives are a class of compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The structural features of these compounds often contribute to their pharmacological effects.
Chemical Structure
The compound , "3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one," can be broken down into several key components:
- Triazole Ring : This five-membered ring contributes to the compound's ability to interact with biological targets.
- Pyrimidine Core : Known for its role in nucleic acids, modifications in this structure can lead to significant biological activity.
- Allyl Side Chain : The presence of the prop-2-enyl group may enhance the compound's lipophilicity and facilitate cell membrane penetration.
Biological Activities
- Anticancer Activity : Many triazolo-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis through mechanisms such as caspase activation and mitochondrial membrane depolarization. For example, studies have shown that certain derivatives lead to significant cell cycle arrest and increased reactive oxygen species (ROS) generation in cancer cells .
- Antimicrobial Properties : Some triazolo-pyrimidine compounds have demonstrated efficacy against bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.
- Anti-inflammatory Effects : Compounds in this category may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
While specific case studies for "this compound" were not found, several studies on related compounds provide insight into potential biological activities:
- Cytotoxicity Against Cancer Cells : In a study involving various triazolo-pyrimidine derivatives, compounds were tested against human malignant cells. Results indicated that modifications to the phenyl group significantly influenced cytotoxic potency, with select derivatives exhibiting high selectivity indices against cancerous cells compared to non-malignant cells .
- Mechanistic Insights : Research has shown that certain derivatives activate apoptotic pathways through caspase activation and induce cell cycle arrest at the G2/M phase, leading to increased sub-G1 populations indicative of apoptosis .
Data Table
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects :
- The 3,5-dimethylphenyl group in the target compound introduces electron-donating methyl groups, contrasting with the electron-withdrawing 4-fluoro and 4-chloro substituents in analogues . This difference may alter binding affinity to hydrophobic pockets in kinases.
- The allyl group (prop-2-enyl) at position 6 provides intermediate steric bulk compared to the smaller 2-hydroxyethyl and bulkier propargyl groups. Propargyl-containing analogues exhibit higher PI3Kα inhibition (72%), suggesting that extended π-systems or terminal alkynes enhance target engagement .
Biological Activity Trends :
- The 4-chlorophenyl-propargyl analogue demonstrates superior inhibition, likely due to combined electronic (chloro’s electron-withdrawing effect) and steric (propargyl’s linear geometry) advantages .
- The 2-hydroxyethyl substituent in the 4-fluorophenyl derivative reduces activity (42%), possibly due to increased polarity or hydrogen-bonding interference with the ATP-binding site .
Synthetic Pathways :
- Microwave-assisted synthesis (as seen in related thiazolo[4,5-d]pyrimidine derivatives) reduces reaction times compared to conventional heating, though solvent choice (e.g., DMF with acetic acid) remains critical for yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
